5-Methyl-3-(pyridin-3-yl)isoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

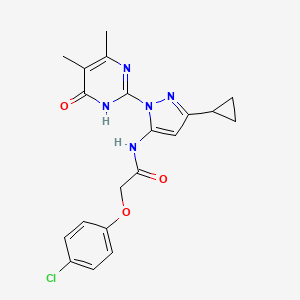

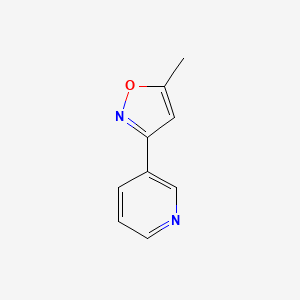

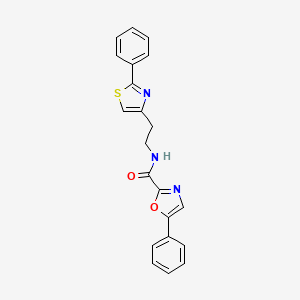

“5-Methyl-3-(pyridin-3-yl)isoxazole” is a chemical compound with the molecular formula C10H8N2O3 . It is a member of the isoxazole class of compounds, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .

Synthesis Analysis

Isoxazoles, including “5-Methyl-3-(pyridin-3-yl)isoxazole”, can be synthesized through various methods. Two main ones include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized over time .Molecular Structure Analysis

The molecular structure of “5-Methyl-3-(pyridin-3-yl)isoxazole” is represented by the InChI code1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14) . Chemical Reactions Analysis

Isoxazoles, including “5-Methyl-3-(pyridin-3-yl)isoxazole”, can undergo a variety of chemical reactions. The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis

The molecular weight of “5-Methyl-3-(pyridin-3-yl)isoxazole” is 204.19 .科学的研究の応用

Antithrombotic Agents in Cardiovascular Research

Field: Medicinal Chemistry and Pharmacology

Summary

5-Methyl-3-(pyridin-3-yl)isoxazole has been investigated as a potential antithrombotic agent. Thrombosis, the formation of blood clots within blood vessels, is a critical factor in cardiovascular diseases. Researchers have explored novel compounds to inhibit platelet aggregation and prevent thrombotic events. This compound’s low toxicity makes it an attractive candidate for further study.

Methods of Application:

- Synthesis: The compound can be synthesized using 1,3-dipolar cycloaddition with pyridylnitrile oxide . The reaction involves the reaction of the pyridine ring with the isoxazole ring, resulting in the desired 5-methyl-3-(pyridin-3-yl)isoxazole structure.

Results:

- Animal Studies: In animal models, the compound reduces thrombus formation, indicating its effectiveness in preventing clot-related events .

Drug Discovery for Neurological Disorders

Field: Neuroscience and Medicinal Chemistry

Summary

The isoxazole scaffold is prevalent in neuroactive compounds. Researchers explore 5-Methyl-3-(pyridin-3-yl)isoxazole as a potential drug candidate for neurological disorders.

Methods of Application:

Results:

These applications highlight the versatility of 5-Methyl-3-(pyridin-3-yl)isoxazole in diverse scientific fields. Further research is essential to fully explore its potential and optimize its properties for specific applications . 🌟

Safety And Hazards

将来の方向性

Isoxazoles, including “5-Methyl-3-(pyridin-3-yl)isoxazole”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They have been the subject of research in medicinal chemistry over the past decades , and it is expected that new synthetic methods and applications will continue to be developed.

特性

IUPAC Name |

5-methyl-3-pyridin-3-yl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-5-9(11-12-7)8-3-2-4-10-6-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVHOKHVHXUUEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-(pyridin-3-yl)isoxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2691146.png)

![2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691149.png)

amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2691150.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691152.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2691153.png)

![2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2691162.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-sulfonamide](/img/structure/B2691163.png)

![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2691165.png)